molecular formula C13H13N3O2 B12949705 N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-92-1

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12949705
CAS No.: 62366-92-1
M. Wt: 243.26 g/mol
InChI Key: KYRUJHJNPDYJHZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-92-1) is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . This molecule features a benzamide scaffold substituted with an N-ethyl group and a 1H-imidazole-2-carbonyl moiety, making it a subject of interest in medicinal chemistry and drug discovery. The imidazole ring is a five-membered heterocycle possessing two nitrogen atoms, which is a privileged structure in biochemistry and pharmacology . This ring is a key building block in natural products like the amino acid histidine and the neurotransmitter histamine . As a derivative, this compound benefits from the broad biological properties associated with the imidazole core. Imidazole-containing compounds are extensively researched due to their diverse mechanisms of action and wide spectrum of biological activities. The amphoteric nature of the imidazole ring allows it to act as both an acid and a base, facilitating interactions with biological targets through hydrogen bonding and coordination with metal ions . Scientific literature reports that imidazole derivatives exhibit a range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . They are found in numerous commercially available drugs, such as antiprotozoals (metronidazole, tinidazole), antiulcer agents (omeprazole), antihistamines (astemizole), and antifungals (ketoconazole) . The specific substitution pattern on the benzamide core and the N-ethyl group in this compound presents opportunities for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a synthon for further derivatization or as a standard in bio-screening assays to explore new therapeutic applications, particularly in the development of enzyme inhibitors or receptor ligands. Intended Use and Handling: this compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

62366-92-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-ethyl-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C13H13N3O2/c1-2-14-13(18)10-6-4-3-5-9(10)11(17)12-15-7-8-16-12/h3-8H,2H2,1H3,(H,14,18)(H,15,16)

InChI Key

KYRUJHJNPDYJHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions typically use catalysts such as erbium triflate and involve the reaction of α-azido chalcones, aryl aldehydes, and anilines .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide as an oxidant.

    Reduction: Lithium aluminum hydride as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The benzamide moiety can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Ethyl-substituted analogs (e.g., 10b) exhibit higher melting points than bulkier tert-butyl derivatives, suggesting reduced steric hindrance improves crystallinity .
  • Spectroscopic Signatures : The imidazole-2-carbonyl group in the target compound would likely show a distinct C=O stretch near 1680–1700 cm⁻¹ in IR, similar to pyrazole-based analogs. In ¹H NMR, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) would differentiate it from methyl or aromatic protons .

Biological Activity

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The compound's structure can be represented as follows:

C12H14N4O(Molecular Weight 230 27 g mol)\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Molecular Weight 230 27 g mol})

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In a comparative study, derivatives of benzimidazole, which share structural similarities with our compound, showed promising results:

CompoundCell LineIC50 (µM)
Benzimidazole Derivative AMCF-725.72 ± 3.95
Benzimidazole Derivative BU87 Glioblastoma45.2 ± 13.0

These results suggest that this compound could exhibit comparable or enhanced anticancer properties when further optimized through structural modifications .

2. Anti-inflammatory Activity

The imidazole moiety has been associated with anti-inflammatory effects. Compounds derived from imidazole have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, a related compound demonstrated an IC50 value of 3.11 µM against COX-2, indicating a potential pathway for this compound to exert similar effects .

3. Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. This compound may also possess antibacterial activity against Gram-positive and Gram-negative bacteria. A study on similar compounds revealed inhibition zones ranging from 11 to 30 mm against strains like Staphylococcus aureus and Escherichia coli, suggesting potential effectiveness in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could interact with various receptors that mediate cellular responses to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : Similar compounds have been shown to reduce oxidative stress, which is a contributing factor in both cancer and inflammatory diseases.

Case Study 1: Anticancer Efficacy in Mice

A study investigating the anticancer efficacy of a benzimidazole derivative demonstrated significant tumor suppression in mice models when administered daily over a period of two weeks. The derivative exhibited an IC50 value indicating effective cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory diseases, a related imidazole compound was evaluated for its ability to reduce edema in animal models. The results showed a marked reduction in swelling and pain, supporting the hypothesis that this compound could serve as an effective anti-inflammatory agent .

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